molecular formula C14H13N3O2S B2495597 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide CAS No. 2034595-93-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

Cat. No. B2495597
CAS RN: 2034595-93-0
M. Wt: 287.34
InChI Key: NCUOJRBESZEZAD-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including as a potential drug candidate for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes or signaling pathways involved in disease processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer and other diseases. By inhibiting HDACs, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide may have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models of inflammatory disease. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been found to have neuroprotective effects in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in lab experiments is its potential as a tool compound for studying disease processes and identifying potential drug targets. Additionally, this compound has shown activity against various disease targets, making it a promising candidate for drug discovery. However, one limitation of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide. One area of interest is further elucidating its mechanism of action and identifying specific targets for its activity. Additionally, this compound could be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Other future directions could include the development of more soluble analogs of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide and the investigation of its pharmacokinetics and toxicity in animal models.

Synthesis Methods

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine and 3-(furan-3-yl)propanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide as a white solid.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of drug discovery. This compound has shown activity against certain disease targets, such as cancer and inflammation, and has been investigated as a potential drug candidate for these indications. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been used as a tool compound in various biochemical and physiological studies.

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(11-2-6-19-9-11)15-8-13(12-3-7-20-10-12)17-5-1-4-16-17/h1-7,9-10,13H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUOJRBESZEZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

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